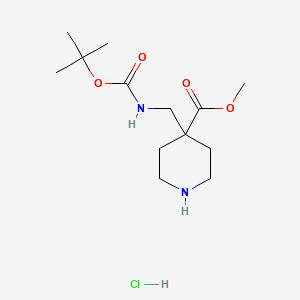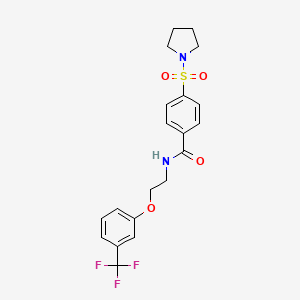
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to have potential therapeutic applications in various fields of medicine.
Wirkmechanismus
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects by binding to and activating the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide results in the modulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to reduce oxidative stress and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. However, its lipophilic nature and poor water solubility can make it difficult to work with in certain experimental settings. Additionally, the potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling may limit its use in some laboratories.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the development of novel 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide analogs with improved pharmacological properties and therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide and to explore its potential applications in the treatment of various neurological and inflammatory disorders. Finally, the development of new methods for the synthesis and delivery of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may further enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves several steps, including the reaction of 2-acetyl-5-fluorophenol with 1-cyano-1-cyclopropane carboxylic acid, followed by the conversion of the resulting intermediate to 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide through a series of chemical reactions. The synthesis method has been optimized to produce high yields of pure 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have neuroprotective, anti-inflammatory, analgesic, and anti-cancer properties. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(20)13-6-5-12(17)7-14(13)22-8-15(21)19-16(2,9-18)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODPGSGBVYUCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)


![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

